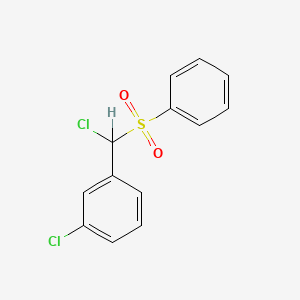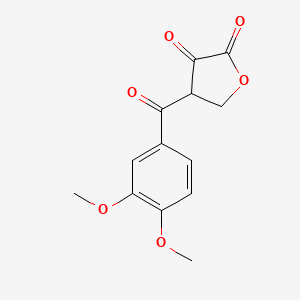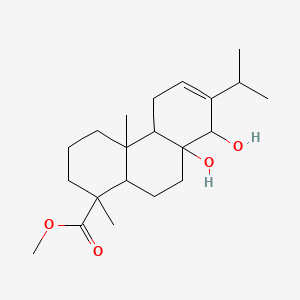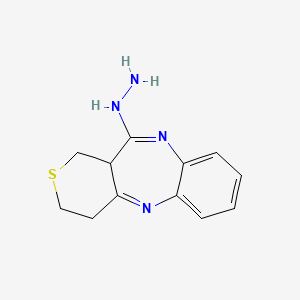![molecular formula C7H8Cl2 B12814176 2,3-Dichlorobicyclo[2.2.1]hept-2-ene CAS No. 21604-74-0](/img/structure/B12814176.png)
2,3-Dichlorobicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichlorobicyclo[221]hept-2-ene is a bicyclic organic compound that belongs to the norbornene family It is characterized by the presence of two chlorine atoms attached to the second and third carbon atoms of the bicyclo[221]hept-2-ene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichlorobicyclo[2.2.1]hept-2-ene typically involves the Diels-Alder reaction. One common method is the reaction of cyclopentadiene with dichloromaleic anhydride, followed by dehydrohalogenation to yield the desired product . The reaction conditions often include the use of a solvent such as toluene and a catalyst like aluminum chloride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichlorobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated or dechlorinated products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as m-chloroperoxybenzoic acid (MCPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of partially or fully dechlorinated products.
Scientific Research Applications
2,3-Dichlorobicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dichlorobicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in cycloaddition reactions, forming adducts with other molecules through its double bond. The pathways involved may include the formation of reactive intermediates that facilitate further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromobicyclo[2.2.1]hept-2-ene: Similar structure but with bromine atoms instead of chlorine.
2,3-Difluorobicyclo[2.2.1]hept-2-ene: Similar structure but with fluorine atoms instead of chlorine.
2,3-Dichlorobicyclo[2.2.1]hept-5-ene: Similar structure but with the double bond in a different position.
Uniqueness
2,3-Dichlorobicyclo[2.2.1]hept-2-ene is unique due to its specific substitution pattern and the position of the double bond, which confer distinct reactivity and properties compared to its analogs. The presence of chlorine atoms makes it more reactive in substitution and elimination reactions, providing a versatile platform for chemical modifications.
Properties
CAS No. |
21604-74-0 |
|---|---|
Molecular Formula |
C7H8Cl2 |
Molecular Weight |
163.04 g/mol |
IUPAC Name |
2,3-dichlorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H8Cl2/c8-6-4-1-2-5(3-4)7(6)9/h4-5H,1-3H2 |
InChI Key |
ZQVNZOQACLAJOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B12814141.png)

![6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12814148.png)






